molecular formula C9H4BrClIN B1524690 6-Bromo-4-chloro-3-iodoquinoline CAS No. 1260787-47-0

6-Bromo-4-chloro-3-iodoquinoline

Cat. No.: B1524690
CAS No.: 1260787-47-0
M. Wt: 368.39 g/mol
InChI Key: WWGORJUJIJKUIH-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-3-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrClIN. It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This compound is of interest due to its unique combination of halogen atoms, which can impart distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-3-iodoquinoline typically involves multi-step reactions starting from quinoline or its derivatives. One common method includes halogenation reactions where quinoline is sequentially treated with bromine, chlorine, and iodine under controlled conditions. For instance, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Chlorination and iodination can follow using appropriate halogenating agents like thionyl chloride and iodine monochloride, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-3-iodoquinoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Suzuki-Miyaura Coupling: Typically involves palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted quinolines, while nucleophilic substitution can introduce azido or thiol groups.

Scientific Research Applications

6-Bromo-4-chloro-3-iodoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems, often as a probe to investigate enzyme activities or as a precursor for bioactive molecules.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is used in the development of materials with specific electronic or optical properties, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-3-iodoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The halogen atoms can enhance the compound’s ability to form hydrogen bonds or interact with hydrophobic pockets in proteins, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-chloroquinoline: Lacks the iodine atom, which may result in different reactivity and biological activity.

    4-Bromo-6-iodoquinoline: Has a different arrangement of halogen atoms, potentially leading to variations in chemical behavior and applications.

    6-Chloro-4-iodoquinoline: Another derivative with distinct properties due to the absence of the bromine atom.

Uniqueness

6-Bromo-4-chloro-3-iodoquinoline is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and studying complex chemical and biological processes.

Properties

IUPAC Name

6-bromo-4-chloro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClIN/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGORJUJIJKUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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